![molecular formula C5H5NO2S B2543031 5-Methyl-1,2-thiazole-4-carboxylic acid CAS No. 1125409-67-7](/img/structure/B2543031.png)
5-Methyl-1,2-thiazole-4-carboxylic acid
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Overview
Description
5-Methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound . It is a part of the thiazole family, which are compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . This compound can be used as an intermediate in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1,2-thiazole-4-carboxylic acid consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 143.16 .
Scientific Research Applications
- Researchers have synthesized novel derivatives of 5-Methyl-1,2-thiazole-4-carboxylic acid hydrazide and evaluated their in vitro antimicrobial activity . These compounds exhibit potential bioactivity against Gram-positive bacteria, with compound 15 showing the highest efficacy.
- Indole derivatives containing the thiazole moiety have demonstrated anti-inflammatory and analgesic activities . These compounds could be explored further for their therapeutic potential.
- The synthesis of (S)-methyl 2-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl) thiazole-4-carboxylic acid methyl ester has been investigated . This compound is part of a cyclic depsipeptide (Lyngbyabellin A) and exhibits moderate cytotoxicity against cancer cells.
- The Fischer indole synthesis has been employed to create optically active cyclohexanone derivatives containing the thiazole ring . These compounds could serve as building blocks for more complex structures.
Antimicrobial Activity
Anti-Inflammatory and Analgesic Properties
Cytotoxicity and Anticancer Research
Heterocyclic Synthesis
Safety And Hazards
5-Methyl-1,2-thiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
properties
IUPAC Name |
5-methyl-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCABJNNZWFJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2-thiazole-4-carboxylic acid | |
CAS RN |
1125409-67-7 |
Source
|
Record name | 5-methyl-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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